22-Ene-25-oxavitamin D is a synthetic analog of vitamin D, specifically designed to enhance the biological activity and metabolic stability of vitamin D compounds. This compound is part of a broader class of vitamin D derivatives that are being explored for their potential therapeutic applications, particularly in the regulation of calcium and phosphate metabolism, as well as in the treatment of various diseases linked to vitamin D deficiency.
The primary source of vitamin D, including its analogs like 22-Ene-25-oxavitamin D, is exposure to sunlight, which catalyzes the conversion of 7-dehydrocholesterol in the skin to vitamin D3 (cholecalciferol). Vitamin D can also be obtained from dietary sources such as fatty fish, fortified foods, and supplements. Synthetic analogs are often developed in laboratories to explore enhanced properties compared to naturally occurring forms.
22-Ene-25-oxavitamin D falls under the classification of vitamin D analogs. These compounds are structurally modified versions of natural vitamin D that aim to improve receptor binding affinity, metabolic stability, and biological activity. They are primarily classified based on their structural modifications to the steroid backbone or side chains.
The synthesis of 22-Ene-25-oxavitamin D typically involves multi-step organic synthesis techniques. Key methods include:
The synthesis may start from a precursor such as cholesterol or other steroidal compounds. The following steps outline a generalized synthetic route:
The molecular structure of 22-Ene-25-oxavitamin D features a steroid backbone with specific modifications at positions C22 and C25, which enhance its interaction with the vitamin D receptor.
22-Ene-25-oxavitamin D undergoes several key chemical reactions:
The compound's reactivity is influenced by its structural modifications, which can affect its metabolic pathways and interactions with enzymes responsible for vitamin D metabolism.
The mechanism of action for 22-Ene-25-oxavitamin D involves binding to the vitamin D receptor (VDR) located in various tissues:
Research indicates that modified analogs like 22-Ene-25-oxavitamin D can exhibit enhanced potency compared to traditional forms of vitamin D, potentially leading to improved therapeutic outcomes in conditions related to calcium metabolism disorders.
22-Ene-25-oxavitamin D is primarily investigated for its potential applications in:
22-Ene-25-oxavitamin D (chemical name: 22-ene-25-oxa-vitamin D, development code: ZK156979) is a synthetic analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). Its structure features two strategic modifications:
These alterations profoundly impact molecular conformation and electronic distribution. The 25-oxa modification reduces the side chain’s hydrophobicity and enhances metabolic stability by impeding CYP24A1-mediated catabolism (the primary degradation pathway for calcitriol). Concurrently, the C22-C23 double bond induces rigidity, optimizing interactions with the vitamin D receptor (VDR) ligand-binding domain [4] [8]. Structurally, it belongs to the secosteroid class but is classified pharmacologically as a low-calcemic vitamin D receptor agonist due to its minimized impact on calcium homeostasis relative to native calcitriol [1] [4].
Table 1: Structural Comparison of 22-Ene-25-oxavitamin D with Native Vitamin D₃
Structural Feature | Calcitriol (1,25(OH)₂D₃) | 22-Ene-25-oxavitamin D (ZK156979) | Functional Consequence |
---|---|---|---|
C1α/C3β dihydroxy groups | Present | Present | Maintains VDR binding affinity |
C25 position | -CH₃ (methylene) | -O- (ether) | Enhanced metabolic stability; reduced calcemia |
C22-C23 bond | Single bond | trans Double bond | Altered side-chain conformation; VDR selectivity |
Side chain length | 8 carbons | 8 atoms (O replaces C) | Polarity increase; altered pharmacokinetics |
22-Ene-25-oxavitamin D emerged from targeted drug design efforts in the late 20th century to dissociate vitamin D’s hypercalcemic effects from its therapeutic immunomodulatory and antiproliferative actions. Key milestones include:
Development was driven by accumulating evidence that calcitriol’s hypercalcemia—mediated through intestinal and renal VDR activation—was mechanistically separable from genomic actions in immune cells and keratinocytes [1] [4].
The rational design of 22-ene-25-oxavitamin D addressed three core pharmacological objectives:
1.3.1. Minimization of Calcemic Activity
The 25-oxa modification disrupts calcium-regulating pathways by:
1.3.2. Enhancement of Immunomodulatory Potency
22-Ene-25-oxavitamin D amplifies calcitriol’s immunoregulatory actions through:
Table 2: Immunomodulatory Effects of 22-Ene-25-oxavitamin D in Human PBMCs
Cytokine/Chemokine | Effect of ZK156979 | Concentration Range (mol/L) | Mechanistic Implication |
---|---|---|---|
IFN-γ (Th1) | ↓ Inhibition | 10⁻¹⁰ – 10⁻⁵ | Suppresses cell-mediated immunity |
TNF-α (Th1) | ↓ Inhibition | 10⁻¹⁰ – 10⁻⁵ | Reduces macrophage activation |
IL-1β (Macrophage) | ↓ Inhibition | 10⁻¹⁰ – 10⁻⁵ | Limits inflammasome activity |
IL-4 (Th2) | ↑ Induction | 10⁻⁹ – 10⁻⁷ | Promotes humoral immunity |
IL-10 (Th2) | ↑ Induction | 10⁻⁹ – 10⁻⁷ | Enhances anti-inflammatory/regulatory tone |
1.3.3. Optimization of Metabolic Stability
The 22-ene-25-oxa structure confers resistance to enzymatic degradation:
These design objectives collectively established 22-ene-25-oxavitamin D as a prototypical "dissociated" vitamin D analog—retaining therapeutic VDR agonism while minimizing dose-limiting calcemia [1] [4] [7].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: